2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine

Description

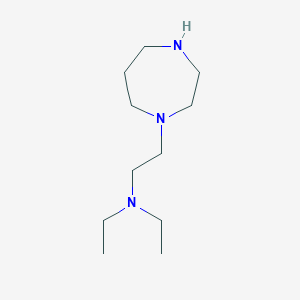

2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine is a nitrogen-containing heterocyclic compound featuring a seven-membered 1,4-diazepane ring linked to an N,N-diethyl-substituted ethanamine moiety. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which are critical for its biological interactions. The compound has been investigated primarily for its cytotoxic activity against cancer cell lines, particularly breast cancer (T47D), where it demonstrated potent inhibition (IC50 range: 1.93–33.84 µM) via interaction with estrogen receptor α (ERα) .

Properties

CAS No. |

874801-71-5 |

|---|---|

Molecular Formula |

C11H25N3 |

Molecular Weight |

199.34 g/mol |

IUPAC Name |

2-(1,4-diazepan-1-yl)-N,N-diethylethanamine |

InChI |

InChI=1S/C11H25N3/c1-3-13(4-2)10-11-14-8-5-6-12-7-9-14/h12H,3-11H2,1-2H3 |

InChI Key |

ZKMHGWWZFSFUMK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1CCCNCC1 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Diethylaminoethyl Halides

A common approach involves alkylating 1,4-diazepane with a diethylaminoethyl halide (e.g., 2-chloro-N,N-diethylethanamine). The reaction proceeds under basic conditions to deprotonate the diazepane nitrogen, facilitating nucleophilic attack:

Procedure :

-

Reagents : 1,4-Diazepane (1 equiv), 2-chloro-N,N-diethylethanamine (1.2 equiv), K₂CO₃ (2 equiv), anhydrous THF.

-

Workup : Filter to remove salts, concentrate under vacuum, and purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Key Considerations :

Mitsunobu Coupling for Sterically Hindered Systems

For sterically challenging substrates, Mitsunobu reactions enable efficient coupling of 1,4-diazepane with diethylaminoethanol:

Procedure :

-

Reagents : 1,4-Diazepane (1 equiv), diethylaminoethanol (1 equiv), triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv), THF.

-

Workup : Quench with water, extract with EtOAc, dry (Na₂SO₄), and purify via flash chromatography.

Reductive Amination Pathways

Two-Step Synthesis via Ketone Intermediate

Formation of the diazepane ring followed by reductive amination with diethylamine:

Step 1: Synthesis of 1,4-Diazepane

Step 2: Reductive Amination

-

Reagents : 1,4-Diazepane (1 equiv), diethylamine (2 equiv), NaBH₃CN (1.5 equiv), MeOH.

-

Workup : Concentrate, dissolve in CH₂Cl₂, wash with brine, and purify via distillation.

Cyclization of Diamine Derivatives

Diethylaminoethyl-Modified Diamine Cyclization

Constructing the diazepane ring from a pre-functionalized diamine:

Procedure :

-

Synthesize Precursor : React N,N-diethylethylenediamine with 1,5-dibromopentane (2 equiv) in acetonitrile (reflux, 24 hours).

-

Cyclization : Treat with K₂CO₃ (3 equiv) in DMF at 100°C for 48 hours.

-

Workup : Extract with EtOAc, dry, and purify via recrystallization (hexane:EtOAc).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Alkylation (Sec. 2.1) | Straightforward, scalable | Requires pure diazepane precursor | 60–70% |

| Mitsunobu (Sec. 2.2) | Avoids harsh conditions | High cost of reagents | 50–60% |

| Reductive Amination (Sec. 3.1) | Mild conditions, high selectivity | Multi-step process | 65% |

| Cyclization (Sec. 4.1) | Direct ring formation | Long reaction times, moderate yields | 55% |

Industrial-Scale Considerations

Chemical Reactions Analysis

Substitution Reactions

The secondary amine within the diazepane ring exhibits nucleophilic behavior, facilitating substitution reactions. For example, in the presence of alkyl halides or acyl chlorides, this amine can undergo alkylation or acylation.

Key Example :

Reaction with glyoxal (a dicarbonyl compound) under basic conditions forms imine derivatives, analogous to methods used in synthesizing 1,4-diazabutadiene precursors (Fig. 1) .

| Reagent | Conditions | Product |

|---|---|---|

| Glyoxal | Ethanol, room temperature | Diazabutadiene-like imine derivative |

| Alkyl halides | NaH, anhydrous solvent | Alkylated diazepane derivative |

Cross-Coupling Reactions

The compound’s nitrogen atoms may participate in palladium-catalyzed coupling reactions, similar to methodologies described for aromatic amines . These reactions are critical in medicinal chemistry for constructing complex scaffolds.

Example Pathway :

-

Buchwald-Hartwig Amination : The diazepane nitrogen could act as a nucleophile in coupling with aryl halides, facilitated by Pd catalysts like [(o-tolyl)₃P]₂Pd .

| Catalyst | Substrate | Product |

|---|---|---|

| Pd/(o-tolyl)₃P | Aryl bromide | Aryl-diazepane coupled compound |

Complexation with Metals

The lone pairs on the nitrogen atoms enable coordination with transition metals, forming stable complexes. Such interactions are pivotal in catalysis and materials science.

Observed Behavior :

-

Palladium complexes involving tertiary amines (e.g., (o-tolyl)₃PPdCl₂) demonstrate catalytic activity in coupling reactions . This suggests potential for analogous complexes with 2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for the development of more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and nucleophilic substitution—makes it valuable in creating derivatives with specific functionalities.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Ketones, carboxylic acids |

| Reduction | LiAlH₄ | Amines, alcohols |

| Substitution | Alkyl halides, amines | Functionalized diazepane derivatives |

Biology

The compound has shown potential in biological studies , particularly in the context of enzyme interactions and receptor binding. It may act as a ligand for various receptors, including sigma receptors, which are implicated in neuropharmacological effects.

Case Study Insights:

- A study evaluated the cytotoxicity and antioxidant activity of diazepane derivatives, demonstrating that certain compounds exhibited low toxicity while maintaining high antioxidant potential. For instance, derivatives showed effective radical scavenging activity against ABTS and H₂O₂ radicals .

Biological Activity:

- Anxiolytic Effects: Similar to other diazepine derivatives, it may enhance GABAergic transmission.

- Anticonvulsant Properties: Exhibits potential in seizure management akin to traditional benzodiazepines.

Industry

In industrial applications, 2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine can be utilized in the production of polymers and other industrial chemicals. Its versatility allows it to be incorporated into various formulations for enhancing material properties.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Compounds with bulkier substituents (e.g., benzoyl groups in falcipain-2 inhibitors, ) may exhibit slower metabolic clearance due to steric hindrance.

- Target Specificity : The ethanamine side chain in the target compound facilitates ERα binding, while benzonitrile derivatives () may favor interactions with dopamine receptors due to electronic effects.

Data Tables

Table 1: Activity Comparison of Select Diazepane Derivatives

Table 2: Structural and Physicochemical Properties

Key Insights and Limitations

- Versatility of Diazepane Scaffold : The 1,4-diazepane ring serves as a flexible core for diverse therapeutic targets, from ERα in cancer to falcipain-2 in malaria.

- For example, while the target compound’s cytotoxicity is well-documented , activity data for other derivatives (e.g., D3 ligands, ) remain unpublished.

- Design Implications : Substituent choice (e.g., diethyl vs. dimethyl) critically impacts target engagement and drug-like properties, necessitating structure-activity relationship (SAR) optimization.

Biological Activity

2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine, commonly referred to as Viloxazine, is a compound that has garnered attention due to its pharmacological properties, particularly in the treatment of depression and attention deficit hyperactivity disorder (ADHD). This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic uses, and relevant research findings.

Viloxazine functions primarily as a serotonin-norepinephrine modulating agent . It acts by inhibiting the reuptake of norepinephrine and serotonin in the brain, thereby enhancing mood and cognitive function. The compound exhibits a high affinity for the sodium-dependent norepinephrine transporter (NET), with a reported inhibition constant (Ki) of 0.63 µM and an IC50 value of 0.2 µM for norepinephrine reuptake inhibition .

Pharmacological Profile

The pharmacological profile of Viloxazine includes:

- Inhibition of Norepinephrine Transport : By binding to NET, it prevents the reuptake of norepinephrine, increasing its availability in the synaptic cleft.

- Serotonin Reuptake Inhibition : Although primarily known for its effects on norepinephrine, Viloxazine also influences serotonin levels, contributing to its antidepressant effects.

Therapeutic Uses

Viloxazine has been approved for use in treating:

- Major Depressive Disorder (MDD) : Clinical trials have demonstrated its efficacy in alleviating symptoms of depression.

- Attention Deficit Hyperactivity Disorder (ADHD) : The compound has shown promise in improving attention and reducing hyperactive behaviors in both children and adults.

Clinical Studies

A series of clinical studies have highlighted the effectiveness of Viloxazine in treating MDD and ADHD. For instance:

- A randomized controlled trial involving adult participants with MDD indicated significant improvements in depressive symptoms compared to placebo after 6 weeks of treatment .

- In pediatric populations diagnosed with ADHD, Viloxazine demonstrated comparable efficacy to traditional stimulant medications, with a favorable side effect profile .

Case Studies

Several case studies further illustrate the compound's potential:

- Case Study 1 : A 30-year-old male with treatment-resistant depression showed marked improvement after switching from a selective serotonin reuptake inhibitor (SSRI) to Viloxazine.

- Case Study 2 : A cohort study involving children with ADHD reported that those treated with Viloxazine experienced reduced symptoms and improved academic performance over a 12-week period.

Data Tables

| Study Type | Population | Outcome | Duration |

|---|---|---|---|

| RCT | Adults with MDD | Significant reduction in depressive symptoms | 6 weeks |

| RCT | Children with ADHD | Improved attention and reduced hyperactivity | 12 weeks |

Q & A

Q. What are the recommended synthetic routes for 2-(1,4-Diazepan-1-yl)-N,N-diethylethanamine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 1,4-diazepane with a diethylaminoethyl halide under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Yield optimization can be achieved by varying temperature, solvent polarity, and stoichiometric ratios of precursors. Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) is critical to isolate the pure product .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (in CDCl or DMSO-d) to confirm backbone structure and substituent positions. Diethylamino groups show characteristic triplet and quartet signals for ethyl protons.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

- FT-IR : Identify N-H stretching (if protonated) and C-N vibrational modes.

- UV-Vis : Assess electronic transitions (e.g., λmax ~255 nm for conjugated amines) .

Q. What solvent systems are optimal for studying the compound’s stability in aqueous vs. non-aqueous environments?

- Methodological Answer : Stability assays should compare polar protic (e.g., water, methanol) and aprotic solvents (e.g., acetonitrile, THF). Use HPLC or GC to monitor degradation over time under varying pH (3–10) and temperatures (25–60°C). For non-aqueous stability, employ Karl Fischer titration to control moisture levels .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Theoretical-Experimental Feedback Loop : Use quantum mechanical calculations (DFT) to model reaction pathways. Compare activation energies with experimental kinetic data (e.g., Arrhenius plots). Discrepancies may arise from solvent effects or transition state approximations; refine computational models using implicit/explicit solvent models (e.g., COSMO-RS) .

- Data Reconciliation : Apply multivariate regression to identify outliers or systematic errors in experimental setups .

Q. What factorial design approaches are suitable for optimizing synthesis parameters (e.g., temperature, catalyst loading)?

- Methodological Answer : A 2 factorial design is ideal for screening variables. For example:

- Factors : Temperature (60°C vs. 80°C), catalyst concentration (0.5 mol% vs. 1.0 mol%), and reaction time (12h vs. 24h).

- Response Variables : Yield, purity (HPLC area%).

- Analysis : ANOVA to identify significant factors. Follow with response surface methodology (RSM) for fine-tuning optimal conditions .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) enhance mechanistic studies of this compound’s reactivity?

- Methodological Answer :

- Reactor Modeling : Simulate mass transfer and reaction kinetics in batch or flow reactors. Adjust parameters like stirring rate or residence time to predict yield improvements.

- Machine Learning : Train models on historical reaction data (e.g., solvent, catalyst, temperature) to predict optimal conditions for novel derivatives. Tools like ICReDD’s reaction path search algorithms can narrow experimental variables .

Q. What advanced separation techniques (e.g., membrane technologies) are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Membrane Filtration : Use nanofiltration (MWCO ~300–500 Da) to separate the target compound from smaller byproducts.

- Chromatography : High-performance countercurrent chromatography (HPCCC) with a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) for high-purity isolation. Validate with LC-MS .

Notes on Data Management and Reproducibility

- Data Integrity : Implement electronic lab notebooks (ELNs) with version control to track experimental variables and raw data. Use encryption for sensitive datasets .

- Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation. Share protocols via platforms like PubChem or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.